4-Fluoro-5-nitro-2-methoxyphenol
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Overview
Description
4-Fluoro-5-nitro-2-methoxyphenol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a methoxy group attached to a phenol ring. These functional groups impart unique chemical properties to the compound, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-nitro-2-methoxyphenol typically involves the nitration of 4-fluoro-2-methoxyphenol. The process begins with the dissolution of 4-fluoro-2-methoxyphenol in concentrated sulfuric acid at a low temperature (around -15°C). Potassium nitrate dissolved in concentrated sulfuric acid is then added slowly to the mixture. The reaction is stirred for about 2 hours at the same temperature. The reaction mixture is then poured into ice water, and the pH is adjusted to 8.0-9.0 using sodium hydroxide, resulting in the precipitation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-nitro-2-methoxyphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 4-Fluoro-5-amino-2-methoxyphenol.
Oxidation: 4-Fluoro-5-nitro-2-carboxyphenol.
Scientific Research Applications
4-Fluoro-5-nitro-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-nitro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Fluoro-5-nitro-2-methylaniline: Contains an amino group instead of a methoxy group, leading to different chemical properties and reactivity.
4-Fluoro-5-nitro-2-hydroxyphenol: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Fluoro-5-nitro-2-methoxyphenol is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group increases its reactivity towards nucleophiles. The methoxy group influences its solubility and binding affinity to biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-7-2-4(8)5(9(11)12)3-6(7)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYSELJBPNZNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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